Tetrahydrobiopterin

Description

Propriétés

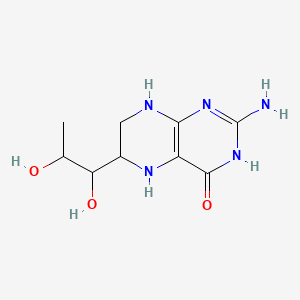

IUPAC Name |

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872469 | |

| Record name | 5,6,7,8-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17528-72-2 | |

| Record name | Tetrahydrobiopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrobiopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stereoselective Hydrogenation of Biopterin Derivatives

The reduction of L-biopterin (BH2) to (6R)-tetrahydrobiopterin (BH4) under high-pressure hydrogenation remains the most widely implemented industrial method. Platinum-based catalysts (e.g., PtO₂, Pt black) in alkaline aqueous solutions (pH 10–12.5) enable stereoselective protonation at the C6 position, favoring the R-configuration. US8178670B2 demonstrates that maintaining pH ≥11 during hydrogenation with 14–50 bar H₂ pressure at 0–40°C achieves 6R:6S ratios of 8:1–15:1, with yields exceeding 80%. Critically, alkaline conditions stabilize the intermediate dihydrobiopterin tautomer, directing hydrogen addition to the re face of C6.

Table 1: Hydrogenation Conditions and Outcomes from Patent Data

The disparity in 6R:6S ratios between patents highlights the influence of base selection. EP2628740A1 reports lower enantiocontrol (4.1:1–4.5:1) when using inorganic bases (KOH/KH₂PO₄), whereas US8178670B2 achieves 15:1 ratios with organic amines. However, inorganic bases facilitate simpler post-reaction purification by forming water-soluble salts, reducing residual contaminants in pharmaceutical-grade BH4.

One-Pot Hydrolysis and Hydrogenation

US8178670B2 introduces a streamlined process where diacetylbiopterin undergoes simultaneous hydrolysis and hydrogenation without intermediate isolation. In biphasic systems (water/organic solvent), alkaline conditions (pH 10–12.5) hydrolyze acetyl groups while Pt catalysts reduce the pterin ring. This method eliminates separate hydrolysis steps, reducing processing time and minimizing oxidative degradation risks. After reaction completion, water-immiscible solvents (e.g., ethyl acetate) extract organic impurities, leaving BH4 in the aqueous phase for direct crystallization.

Starting Material Synthesis and Functionalization

Neopterin to Biopterin Conversion

US7732599B2 details BH4 synthesis from neopterin via sequential oxidation and reduction. Neopterin’s side-chain hydroxy groups are oxidized to ketones using MnO₂ or CrO₃, followed by stereoselective reduction with NaBH₄ to form biopterin. Hydrogenation of biopterin then proceeds as described in Section 1.1. Although this route offers flexibility in starting materials, the multi-step sequence lowers overall yield (60–75%) compared to direct biopterin hydrogenation.

Protecting Group Strategies

Diacetylbiopterin, synthesized by acetylating biopterin’s hydroxy groups, serves as a stable precursor resistant to oxidation during storage. US8178670B2’s one-pot method hydrolyzes acetyl groups in situ under reaction conditions, avoiding additional deprotection steps. FTIR and HPLC analyses confirm >95% deacetylation efficiency when using pH 11.5 buffers, ensuring minimal residual acetylated byproducts.

Industrial-Scale Production Innovations

Solvent Optimization and Catalyst Recycling

EP2628740A1 addresses scalability challenges by demonstrating consistent BH4 yields (29–32%) across solvent volumes ranging from 30–100 mL/g L-biopterin. This tolerance to solvent variability enables manufacturers to optimize reactor loading without yield penalties. Additionally, platinum catalysts are recovered via filtration and reactivated through acid washing, reducing costs by ≤40% in large-scale runs.

Crystallization and Purification

Post-hydrogenation, acidification (HCl) precipitates BH4 dihydrochloride, which is recrystallized from ethanol/water mixtures. USP standards require ≥98.5% purity, achieved through hot filtration to remove insoluble inorganic salts (e.g., KCl, KH₂PO₄) followed by activated carbon treatment. X-ray diffraction confirms the crystalline product’s monohydrate form, which exhibits superior stability under ambient storage compared to amorphous BH4.

Analyse Des Réactions Chimiques

Types de Réactions : La tétrahydrobioptérine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle agit comme un cofacteur dans les réactions d'hydroxylation, où elle facilite l'ajout de groupes hydroxyle aux acides aminés aromatiques .

Réactifs et Conditions Communs : Les réactifs courants utilisés dans les réactions impliquant la tétrahydrobioptérine comprennent l'oxygène moléculaire et diverses enzymes hydroxylases. Les réactions se produisent généralement dans des conditions physiologiques, la présence d'enzymes spécifiques étant cruciale pour que la réaction se produise .

Produits Principaux : Les principaux produits formés à partir de réactions impliquant la tétrahydrobioptérine comprennent les acides aminés hydroxylés tels que la tyrosine et le 5-hydroxytryptophane .

4. Applications de la Recherche Scientifique

La tétrahydrobioptérine a une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme cofacteur dans les réactions enzymatiques pour étudier les mécanismes d'hydroxylation et d'autres processus biochimiques.

Médecine : Elle est utilisée dans le traitement de la déficience en tétrahydrobioptérine et de la phénylcétonurie.

5. Mécanisme d'Action

La tétrahydrobioptérine exerce ses effets en agissant comme un cofacteur pour plusieurs enzymes impliquées dans l'hydroxylation des acides aminés aromatiques. Elle facilite le transfert d'oxygène moléculaire au substrat, ce qui entraîne la formation de produits hydroxylés . Les cibles moléculaires de la tétrahydrobioptérine comprennent la phénylalanine hydroxylase, la tyrosine hydroxylase et la tryptophane hydroxylase . Ces enzymes sont impliquées dans la synthèse de neurotransmetteurs tels que la dopamine, la sérotonine et la noradrénaline .

Composés Similaires:

Neoptérine : Un dérivé de ptéridine impliqué dans la réponse immunitaire.

Dihydrobioptérine : Un intermédiaire dans la biosynthèse de la tétrahydrobioptérine.

Sépiaptérine : Un précurseur dans la biosynthèse de la tétrahydrobioptérine.

Unicité : La tétrahydrobioptérine est unique dans sa capacité à agir comme un cofacteur pour plusieurs enzymes hydroxylases, ce qui la rend essentielle à la synthèse de plusieurs neurotransmetteurs clés. Son rôle à la fois dans la dégradation de la phénylalanine et dans la biosynthèse des neurotransmetteurs la distingue des autres composés similaires .

Applications De Recherche Scientifique

Metabolic Disorders

Tetrahydrobiopterin plays a significant role in the metabolism of phenylalanine, particularly in phenylketonuria (PKU). In PKU patients, BH4 supplementation has been shown to enhance residual phenylalanine hydroxylase activity, leading to improved metabolic control.

Key Findings:

- A study indicated that BH4 could improve neurocognitive functioning in both BH4-responsive and unresponsive PKU patients by potentially crossing the blood-brain barrier .

- Clinical trials have demonstrated that BH4 treatment can lower phenylalanine levels significantly in patients with PKU .

| Study | Population | Outcome |

|---|---|---|

| Study 1 | PKU patients | Decreased phenylalanine levels with BH4 supplementation |

| Study 2 | Healthy subjects | Increased dopamine and serotonin levels post-BH4 treatment |

Neuropsychiatric Disorders

Recent research has highlighted the potential of this compound in treating neuropsychiatric conditions such as schizophrenia and depression. Studies have found lower levels of BH4 in patients with schizophrenia, suggesting a link between BH4 deficiency and the disorder's pathophysiology .

Case Studies:

- A study confirmed that individuals with schizophrenia exhibited significantly reduced fasting levels of BH4 compared to healthy controls .

- Another investigation into chronic fatigue syndrome (ME/CFS) and Long COVID is exploring whether BH4 deficiency contributes to these conditions .

Cardiovascular Health

This compound is essential for nitric oxide synthesis, which is vital for vascular health. A deficiency in BH4 can lead to endothelial dysfunction and cardiovascular diseases.

Research Insights:

- Supplementation with BH4 has been associated with improved endothelial function and reduced blood pressure in hypertensive patients .

- A review discussed BH4's role in mitochondrial regulation and its implications for energy metabolism related to cardiovascular diseases .

| Condition | Effect of BH4 Supplementation |

|---|---|

| Hypertension | Improved endothelial function |

| Heart Disease | Enhanced nitric oxide production |

Organ Transplantation

In the field of organ transplantation, this compound has been investigated for its immunomodulatory properties. The compound may help reduce the side effects associated with traditional immunosuppressants.

Clinical Applications:

- Research suggests that BH4 could be integrated into immunosuppressive regimens to improve long-term graft survival without increasing complications commonly seen with calcineurin inhibitors .

Potential Therapeutic Mechanisms

Beyond its role as a cofactor, this compound exhibits cytoprotective properties that may help mitigate oxidative stress and inflammation.

Mechanistic Insights:

Mécanisme D'action

Tetrahydrobiopterin exerts its effects by acting as a cofactor for several enzymes involved in the hydroxylation of aromatic amino acids. It facilitates the transfer of molecular oxygen to the substrate, resulting in the formation of hydroxylated products . The molecular targets of this compound include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes are involved in the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Dihydrobiopterin (BH₂)

- Structure : Oxidized form of BH₄, lacking one electron pair in the pterin ring.

- Function: Competes with BH₄ for binding to eNOS, promoting enzyme uncoupling and superoxide production .

- Clinical Relevance : Elevated BH₂/BH₄ ratios correlate with endothelial dysfunction in atherosclerosis and diabetes .

- Key Difference : Unlike BH₄, BH₂ exacerbates oxidative stress and is a biomarker of vascular pathology .

5-Methyltetrahydrofolate (5-MTHF)

- Structure : A folate derivative with a methyl group at the N5 position.

- Function: Binds to NOS similarly to BH₄, promoting NO synthesis and reducing superoxide production .

- Clinical Relevance : Improves endothelial function in hyperhomocysteinemia but requires higher doses than BH₄ for efficacy .

Ascorbic Acid (Vitamin C)

- Structure : A six-carbon lactone with antioxidant properties.

- Function: Reduces BH₂ back to BH₄, stabilizing eNOS coupling .

- Clinical Relevance: Enhances exercise-induced vasodilation in elderly populations but lacks specificity for NOS .

- Key Difference : Ascorbic acid is a general antioxidant, whereas BH₄ directly modulates enzymatic activity .

Sepiapterin

- Structure : A biosynthetic precursor of BH₄ with a ketone group on the side chain.

- Function : Converted to BH₄ via sepiapterin reductase in salvage pathways .

- Clinical Relevance : Used in BH₄ deficiency disorders but less effective than direct BH₄ supplementation .

- Key Difference : Sepiapterin requires enzymatic conversion, making it dependent on cellular reductase activity .

Folic Acid

- Structure: Pteridine ring linked to para-aminobenzoic acid.

- Clinical Relevance: No direct role in NO synthesis; ineffective in BH₄-deficient states .

Data Tables

Table 1: Functional Comparison of BH₄ and Analogues

| Compound | Role in NOS Coupling | Antioxidant Capacity | Clinical Use |

|---|---|---|---|

| BH₄ | Essential | High (direct) | PKU, endothelial dysfunction |

| BH₂ | Inhibitory | None | Biomarker of oxidative stress |

| 5-MTHF | Partial agonist | Moderate | Hyperhomocysteinemia |

| Ascorbic Acid | Indirect (reduces BH₂) | High (general) | General antioxidant support |

| Sepiapterin | Precursor | Low | BH₄ deficiency (salvage pathway) |

Table 2: Clinical Efficacy in Vascular Function

Research Findings and Contradictions

- Acute vs. Chronic BH₄ : Acute BH₄ administration improves endothelial function without altering oxidative stress markers in SSc, while chronic use reduces systemic oxidative damage in hypercholesterolemia .

- BH₄ vs. Folates: 5-MTHF mimics BH₄’s binding to NOS but requires higher concentrations for therapeutic effects, limiting its utility .

- BH₄-Responsive Mutations: Certain phenylalanine hydroxylase mutations (e.g., P314S, V177M) respond to BH₄, allowing dietary relaxation in PKU, but genotype-phenotype correlations remain inconsistent .

Activité Biologique

Tetrahydrobiopterin (BH4) is a crucial endogenous cofactor involved in various biological processes, particularly in the metabolism of amino acids and the production of neurotransmitters. This article explores the multifaceted biological activities of BH4, highlighting its roles in nitric oxide synthesis, antioxidant defense, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from GTP through a series of enzymatic reactions involving GTP cyclohydrolase I. It serves as a cofactor for several enzymes, including:

- Phenylalanine hydroxylase : Converts phenylalanine to tyrosine.

- Nitric oxide synthases (NOS) : Catalyzes the production of nitric oxide (NO) from L-arginine.

1. Nitric Oxide Production

BH4 is essential for the proper functioning of endothelial nitric oxide synthase (eNOS). When BH4 levels are adequate, eNOS produces NO, which is vital for vascular health. However, under conditions of oxidative stress or BH4 deficiency, eNOS can become "uncoupled," leading to increased production of reactive oxygen species (ROS) instead of NO. This uncoupling has been implicated in various cardiovascular diseases .

| Condition | Effect on eNOS Activity | Reference |

|---|---|---|

| Adequate BH4 | Normal NO production | |

| BH4 deficiency | Increased ROS production | |

| Oxidative stress | eNOS uncoupling |

2. Antioxidant Role

BH4 has been shown to enhance cellular resistance to oxidative stress. It acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cells. Studies indicate that BH4 supplementation can protect against inflammation and cell death in various models of stress-induced injury .

3. Neurological Functions

In the context of neurological health, BH4 plays a significant role in the synthesis of neurotransmitters such as dopamine and serotonin. Deficiencies in BH4 are linked to neurological disorders like hyperphenylalaninemia, where patients exhibit impaired cognitive functions due to disrupted neurotransmitter synthesis .

Case Study 1: Hyperphenylalaninemia Treatment

A study involving patients with hyperphenylalaninemia demonstrated that oral administration of BH4 significantly reduced serum phenylalanine levels. In one case, a patient showed a decline greater than 50% after a single dose of BH4 .

Case Study 2: Cardiovascular Health

In a mouse model with induced hypertension, administration of BH4 not only restored NO production but also reduced blood pressure and vascular oxidative stress. This suggests that BH4 could be a potential therapeutic agent for managing hypertension and related cardiovascular conditions .

Research Findings

Recent research has expanded our understanding of BH4's biological roles:

- Metabolic Pathways : BH4 is involved in multiple metabolic pathways beyond its traditional role as a cofactor. It has been identified as a key player in mitochondrial function and energy metabolism .

- Therapeutic Applications : The potential use of BH4 in treating chronic metabolic disorders and neurodegenerative diseases is being explored, with evidence supporting its cytoprotective properties .

Q & A

Q. What experimental methods are used to study the biosynthesis and regulation of BH4 in mammalian systems?

BH4 biosynthesis involves GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR). To investigate regulatory mechanisms, researchers employ:

- Gene expression analysis : Quantify mRNA levels of GCH1 (GTPCH gene) under cytokine stimulation or phenylalanine exposure .

- Enzyme activity assays : Measure GTPCH activity in liver homogenates using HPLC to detect neopterin or biopterin intermediates .

- Mutagenesis studies : Use recombinant proteins to identify critical residues in SPR or PTPS for catalytic function .

Q. How can BH4’s role as a cofactor for aromatic amino acid hydroxylases be experimentally validated?

- Enzyme kinetics : Compare tyrosine hydroxylase activity in BH4-depleted vs. supplemented systems using radiolabeled substrates (e.g., <sup>14</sup>C-tyrosine) .

- Knockout models : Analyze phenylalanine levels in Gch1<sup>-/-</sup> mice or cell lines to assess BH4-dependent phenylalanine hydroxylase activity .

- Crystallography : Resolve BH4-bound structures of tryptophan hydroxylase to identify binding motifs .

Q. What methodologies are recommended for quantifying BH4 levels in biological samples?

- LC-MS/MS : Optimize protocols for retinal or plasma samples using deuterated internal standards (e.g., BH4-d4) to achieve sensitivity down to 0.001 pmol/mg tissue .

- HPLC with electrochemical/fluorimetric detection : Sequential detection allows differentiation of BH4 from oxidized derivatives (e.g., dihydrobiopterin) in endothelial cells .

Advanced Research Questions

Q. How does BH4 deficiency lead to nitric oxide synthase (NOS) uncoupling, and how can this be experimentally modeled?

- Mechanistic studies : In endothelial cells, induce BH4 depletion (e.g., via DAHP inhibition) and measure superoxide (O2<sup>•−</sup>) vs. NO production using electron paramagnetic resonance (EPR) .

- Animal models : Use streptozotocin-induced diabetic mice to correlate BH4 levels (via LC-MS/MS) with aortic ring vasodilation assays .

Q. What experimental designs are optimal for studying BH4 photooxidation in vitiligo phototherapy?

- UV source comparison : Quantify dihydropterin dimer yields under xenon lamps (broad spectrum) vs. UV-LEDs (325 nm) using quantum yield calculations .

- Oxidative stress markers : Couple photooxidation kinetics with melanocyte H2O2 assays to assess therapeutic relevance .

Q. How can contradictory data on BH4 levels in neurological diseases (e.g., Parkinson’s) be resolved?

- Tissue-specific analysis : Compare BH4 concentrations in CSF vs. striatal tissue via LC-MS/MS, accounting for blood-brain barrier transport variability .

- Longitudinal studies : Track BH4 dynamics in hph-1 mice models at multiple postnatal stages (P7–P22) to identify critical developmental windows .

Q. What strategies are effective for modeling BH4-related hyperphenylalaninemia in vitro?

- CRISPR/Cas9 knock-in : Introduce pathogenic PTPS mutations (e.g., p.P87S) in hepatocyte lines and monitor phenylalanine accumulation via amino acid analyzers .

- Salvage pathway inhibition : Apply methotrexate to block dihydrofolate reductase (DHFR), exacerbating BH4 deficiency in patient-derived fibroblasts .

Q. How does BH4 supplementation mitigate ischemia-reperfusion injury in transplanted organs?

- Ex vivo perfusion models : Treat donor pancreata with BH4 (10 µM) prior to transplantation and measure nitrosative stress markers (e.g., nitrotyrosine) post-reperfusion .

- Immunohistochemistry : Assess eNOS coupling in graft endothelial cells using anti-3-nitrotyrosine antibodies .

Q. What advanced techniques elucidate BH4’s role in neurotransmitter regulation?

Q. How can BH4’s interaction with redox signaling be quantified in proliferating cells?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.